![molecular formula C8H4N2S B1412337 Thieno[2,3-b]pyridin-2-carbonitril CAS No. 1824274-54-5](/img/structure/B1412337.png)

Thieno[2,3-b]pyridin-2-carbonitril

Übersicht

Beschreibung

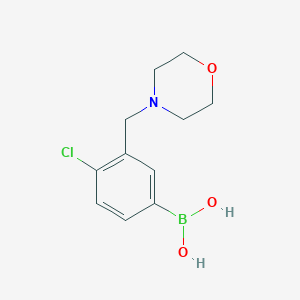

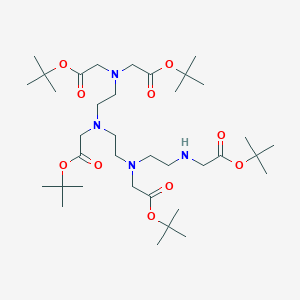

Thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound . It has a molecular weight of 160.2 . The IUPAC name for this compound is thieno[2,3-b]pyridine-2-carbonitrile .

Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed . Many efforts have been made to synthesize these important heterocycles . For instance, substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate have been used as starting material or key intermediate .Molecular Structure Analysis

The InChI code for Thieno[2,3-b]pyridine-2-carbonitrile is 1S/C8H4N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H .Chemical Reactions Analysis

There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carbonitrile is a solid at ambient temperature . It has a molecular weight of 160.2 .Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

Thieno[2,3-b]pyridin-Derivate wurden als Hostmaterialien für grüne und blaue phosphoreszierende OLEDs verwendet. Sie haben sowohl in grünen als auch in blauen Geräten eine hohe Quantenausbeute von über 20 % erreicht, was ihre Wirksamkeit in diesem Bereich unterstreicht .

Antiproliferative Aktivität

Diese Verbindungen zeigten eine antiproliferative Aktivität gegen verschiedene Krebszelllinien, darunter dreifach negativer Brustkrebs und Dickdarmkrebszellen. Dies deutet auf ihr Potenzial in der Krebsforschung und -behandlung hin .

Entwicklung von Krebsmedikamenten

Die Antikrebsaktivität von Thieno[2,3-b]pyridinen wurde durch Testen von Derivaten gegen das NCI60-Tumorzellenpanel untersucht, was zur Entwicklung neuer Krebsmedikamente führen könnte .

Materialwissenschaft

In der Materialwissenschaft spielen Thieno[2,3-b]pyridin-vermittelte Moleküle eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter und organischer Feldeffekttransistoren (OFETs) .

Pharmakologische und biologische Verwertung

Diese Derivate sind bekannt für ihre breite Palette an pharmakologischen und biologischen Aktivitäten, darunter antimalarielle, Anti-Alzheimer-, antimykotische, entzündungshemmende, insektizide und antivirale Aktivitäten .

Kinase-Inhibition

Thieno[2,3-b]pyridine wurden als Inhibitoren der Pim-1-Kinase berichtet, einem Enzym, das an verschiedenen zellulären Prozessen beteiligt ist. Dies unterstreicht ihre mögliche Anwendung in der kinasebezogenen Forschung und Medikamentenentwicklung .

Wirkmechanismus

Target of Action

Thieno[2,3-b]pyridine derivatives are a significant class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .

Mode of Action

It’s known that the substitution of the phenylpiperazine ring greatly enhances the pim-1 inhibition , suggesting that the compound interacts with its targets, leading to changes in their function.

Biochemical Pathways

Therefore, inhibiting Pim-1 kinase could potentially affect these pathways, leading to downstream effects such as reduced cell proliferation .

Result of Action

Thieno[2,3-b]pyridine derivatives have shown promising results in inhibiting cell proliferation. For instance, they have demonstrated potent anti-proliferative effects against a number of tumor cell lines . .

Action Environment

For instance, the storage temperature for Thieno[2,3-b]pyridine-2-carbonitrile is recommended to be ambient , suggesting that extreme temperatures might affect its stability.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Thieno[2,3-b]pyridine-2-carbonitrile plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. It has been reported to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme, which is involved in DNA repair processes . The compound’s interaction with these enzymes suggests its potential as a therapeutic agent in cancer treatment. Additionally, thieno[2,3-b]pyridine-2-carbonitrile has been shown to modulate multidrug resistance, making it a promising candidate for overcoming drug resistance in cancer therapy .

Cellular Effects

Thieno[2,3-b]pyridine-2-carbonitrile exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, thieno[2,3-b]pyridine-2-carbonitrile can modulate the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and promoting cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of thieno[2,3-b]pyridine-2-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosyl-DNA phosphodiesterase I (TDP1), inhibiting its activity and preventing DNA repair . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, thieno[2,3-b]pyridine-2-carbonitrile can activate or inhibit other enzymes and proteins, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thieno[2,3-b]pyridine-2-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thieno[2,3-b]pyridine-2-carbonitrile remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that thieno[2,3-b]pyridine-2-carbonitrile can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of thieno[2,3-b]pyridine-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, thieno[2,3-b]pyridine-2-carbonitrile may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Thieno[2,3-b]pyridine-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, thieno[2,3-b]pyridine-2-carbonitrile can alter metabolic flux and metabolite levels, further influencing cellular processes and overall metabolism .

Transport and Distribution

The transport and distribution of thieno[2,3-b]pyridine-2-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of thieno[2,3-b]pyridine-2-carbonitrile to different tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

Thieno[2,3-b]pyridine-2-carbonitrile exhibits specific subcellular localization, which can impact its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target biomolecules, increasing its efficacy. For example, thieno[2,3-b]pyridine-2-carbonitrile may accumulate in the nucleus, where it can inhibit DNA repair enzymes and induce apoptosis .

Eigenschaften

IUPAC Name |

thieno[2,3-b]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJCKNXBTKARRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)

![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)